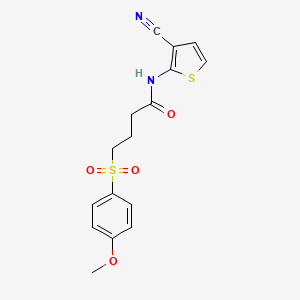

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

CAS No.: 941926-38-1

Cat. No.: VC4163233

Molecular Formula: C16H16N2O4S2

Molecular Weight: 364.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941926-38-1 |

|---|---|

| Molecular Formula | C16H16N2O4S2 |

| Molecular Weight | 364.43 |

| IUPAC Name | N-(3-cyanothiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |

| Standard InChI | InChI=1S/C16H16N2O4S2/c1-22-13-4-6-14(7-5-13)24(20,21)10-2-3-15(19)18-16-12(11-17)8-9-23-16/h4-9H,2-3,10H2,1H3,(H,18,19) |

| Standard InChI Key | CDWJURYOMUFQOC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N |

Introduction

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound featuring a thiophene ring, a cyano group, and a sulfonyl moiety attached to a butanamide backbone. This compound belongs to the class of amides and sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided search results, similar compounds often exhibit potential in drug discovery due to their structural complexity and functional groups.

Synthesis

The synthesis of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide would typically involve multi-step organic reactions. These might include:

-

Formation of the Thiophene Ring: Through cyclization reactions or direct synthesis from thiophene derivatives.

-

Introduction of the Cyano Group: Via cyanation reactions.

-

Attachment of the Sulfonyl Moiety: Using sulfonylation reactions.

-

Formation of the Butanamide Backbone: Through amidation reactions.

Synthesis conditions would require careful control of temperature, solvent choice, and reaction time to ensure high yields and purity.

Potential Applications

Compounds with similar structures have shown potential in:

-

Medicinal Chemistry: As antimicrobial agents, anticancer drugs, or enzyme inhibitors.

-

Materials Science: Due to their unique physical properties.

Further research is needed to fully explore the biological activities and applications of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide.

Characterization Techniques

Characterization of this compound would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

-

Mass Spectrometry (MS): To determine molecular weight and purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

These techniques are essential for understanding the compound's properties and potential biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume